![molecular formula C11H17N3O2 B2649598 N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034450-66-1](/img/structure/B2649598.png)
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole carboxamides are a class of compounds that have been studied for their potential applications in various fields . They are known to have unique inhibitory properties due to the presence of a carboxamide moiety .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest for many researchers in medicinal chemistry and organic chemistry . The methods for synthesizing these derivatives are diverse and often involve complex chemical reactions .Molecular Structure Analysis
Imidazole carboxamides have a complex molecular structure that includes a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis
Imidazole carboxamides have been found to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Scientific Research Applications
Thermoresponsive Polymers
This compound has been used in the synthesis of thermoresponsive polymers . These polymers change their physical properties in response to changes in temperature. They have a wide range of applications, including drug delivery systems, tissue engineering, and environmental remediation.
Block and Random Group-Transfer Copolymerization
The compound has been used in block and random group-transfer copolymerization . This process is used to create block copolymers, which have multiple applications in the field of materials science, including the creation of advanced materials with unique properties.
Synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide)
It has been used in the synthesis of Poly(N,N-bis(2-methoxyethyl)acrylamide) . This polymer has thermoresponsive properties and can be used in various applications, including drug delivery and tissue engineering.
Reversible Addition Fragmentation Transfer (RAFT) Polymerization
The compound has been used in reversible addition fragmentation transfer (RAFT) polymerization . This is a type of controlled/living radical polymerization that is used in the synthesis of well-defined polymers with predetermined molecular weights.
Study of Lower Critical Solution Temperature (LCST)
The compound has been used in the study of lower critical solution temperature (LCST) . LCST is a characteristic property of certain solutions, where the solution phase separates below a certain temperature. This property is important in various applications, including drug delivery and responsive materials.
Investigation of the Hofmeister Series
The compound has been used in the investigation of the Hofmeister series . The Hofmeister series is a classification of ions based on their ability to salt out or salt in proteins. This series is important in understanding various biological processes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-5-4-12-11(15)8-2-3-9-10(6-8)14-7-13-9/h7-8H,2-6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLQXXGPIQVSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCC2=C(C1)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

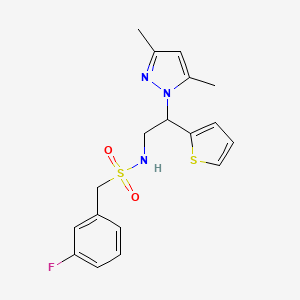

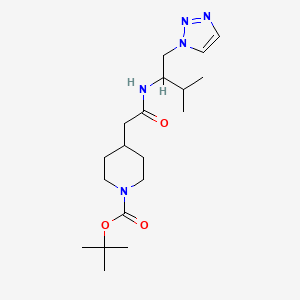
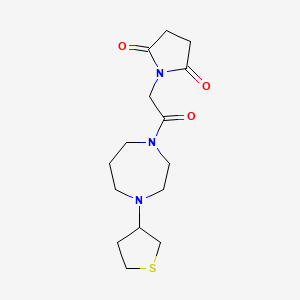
![2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2649523.png)
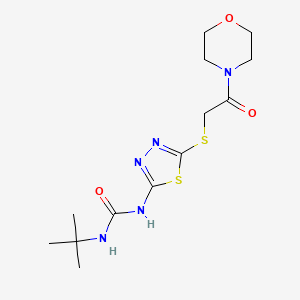
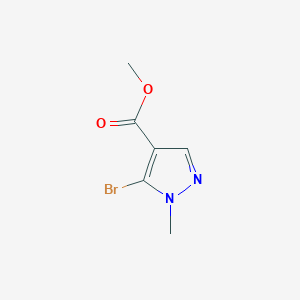



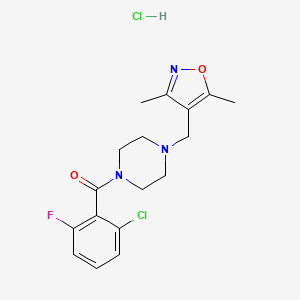
![N-(1,3-benzodioxol-5-yl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2649533.png)
![(E)-2-((2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2649535.png)
